十八碳-9-炔酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Methyl octadec-9-ynoate can be synthesized through various chemical pathways. One method involves the epoxidation of methyl santalbate, derived from sandalwood seed oil, to methyl trans-11,12-epoxy-octadec-9-ynoate. This compound undergoes further reactions to produce halo-oxo-allenic fatty ester derivatives through regio- and stereoselective reactions confirmed by NMR spectroscopy (Jie et al., 2003).

Molecular Structure Analysis

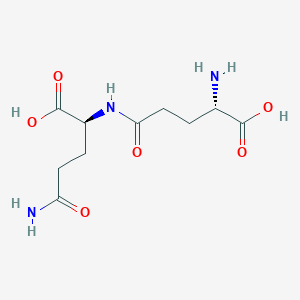

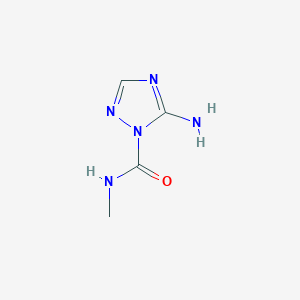

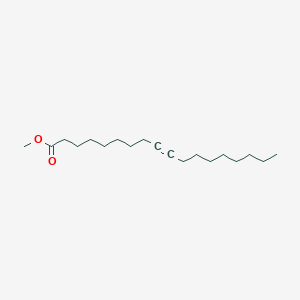

The molecular structure of methyl octadec-9-ynoate is characterized by its long carbon chain and a triple bond at the ninth carbon, making it a member of the acetylenic fatty acids. Its structure has been elucidated through various spectroscopic techniques, providing insights into its unique chemical behavior and reactivity (Pasha & Ahmad, 1993).

Chemical Reactions and Properties

Methyl octadec-9-ynoate participates in a variety of chemical reactions, demonstrating its versatility. It has been used as a substrate in the synthesis of oxygenated fatty acid esters, showcasing its potential in creating derivatives with varied functionalities (Pasha & Ahmad, 1993). Its chemical reactions often involve oxidation and reduction steps, leading to products with significant industrial and research applications.

Physical Properties Analysis

The physical properties of methyl octadec-9-ynoate, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of the triple bond within the carbon chain affects its physical state and interactions with solvents, making it an interesting subject for studies focused on lipid materials and their properties.

Chemical Properties Analysis

Methyl octadec-9-ynoate's chemical properties, including reactivity towards agents like acids, bases, and oxidizing agents, are influenced by the acetylenic bond. This compound has been used in studies to explore the mechanism of oxymercuration-demercuration reactions, highlighting its utility in understanding complex chemical transformations (Lam & Jie, 1976).

科学研究应用

共轭 C(18) 烯炔酸酯衍生的新型叠氮脂肪酸酯衍生物

十八碳-11Z-烯-9-炔酸甲酯通过一系列化学反应(包括环氧化和叠氮化)用于生产各种衍生物。这些衍生物通过核磁共振光谱和质谱分析表征,在化学合成和材料科学中具有潜在应用 (Lie Ken Jie & Alam,2001 年).

异蓖麻油酸(Wrightia Tinctoria 籽油)中的油化工产品

本研究涉及十八碳-9-羟基-12-炔酸甲酯的衍生化,以获得工业上重要的脂肪化合物。该过程包括甲磺酰化、脱甲磺酰化和氧化反应,从而产生各种衍生物。这些化合物具有在工业和化学过程中应用的潜力 (Ahmad & Jie,2008 年).

环氧化的檀香酸甲酯衍生的卤代-氧代-丙二烯基脂肪酸酯衍生物

檀香酸甲酯被环氧化并进一步处理以产生各种卤代-氧代-丙二烯基脂肪酸酯衍生物。这些衍生物通过区域和立体选择性反应获得,并使用光谱和光谱技术进行表征。此类化合物在有机合成和材料科学中具有重要意义 (Lie Ken Jie 等人,2003 年).

区域选择性阳离子 1,2- 和 1,4- 加成形成碳-碳键

本研究探索了路易斯酸诱导的碳正离子加成反应与檀香酸甲酯的反应,导致新的碳-碳键的区域选择性形成。所得产物在有机化学和材料科学中具有潜在应用 (Biermann 等人,2000 年).

9-十八碳烯酸甲酯的自复分解

该研究调查了 9-十八碳烯酸甲酯的自复分解,突出了其生产多种化合物的潜力。这些发现对绿色化学和可再生资源领域具有影响 (Vyshnavi 等人,2015 年).

作用机制

Target of Action

Methyl octadec-9-ynoate is a complex compound with a molecular formula of C19H34O2 The primary targets of this compound are currently not well-documented in the available literature

Biochemical Pathways

Methyl octadec-9-ynoate is a fatty acid methyl ester . Fatty acid methyl esters are known to be involved in various biochemical pathways, particularly those related to lipid metabolism.

属性

IUPAC Name |

methyl octadec-9-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXHOYHYUMFLPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336560 |

Source

|

| Record name | 9-Octadecynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl octadec-9-ynoate | |

CAS RN |

1120-32-7 |

Source

|

| Record name | 9-Octadecynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of Methyl octadec-9-ynoate in the context of the provided research?

A1: Methyl octadec-9-ynoate was identified as a major component (17.64%) in the ethanol extract of Achillea millefolium aerial parts. [] This extract demonstrated notable antibabesial activity against Babesia canis, a parasite that causes babesiosis in animals. [] While the specific role of Methyl octadec-9-ynoate in this activity wasn't isolated, its presence within an active extract suggests potential for further investigation into its individual biological properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。